N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a dioxidotetrahydrothiophenyl group, which contributes to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in cell excitability due to the activation of GIRK channels . This can lead to alterations in various physiological processes where these channels play a role .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The nature of these interactions involves binding to the channel subunits, leading to their activation and subsequent physiological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects neuronal excitability and heart rate regulation . Additionally, it has been observed to impact pain perception, epilepsy, reward/addiction, and anxiety by altering the activity of GIRK channels in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GIRK channels, specifically the GIRK1/2 subtype, leading to their activation . This activation results in the modulation of potassium ion flow across the cell membrane, which in turn affects cellular excitability and various physiological processes. The compound’s ability to activate GIRK channels is attributed to its unique structural features, which facilitate its binding to the channel subunits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits good stability and minimal degradation over extended periods . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound leads to sustained activation of GIRK channels and consistent physiological responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects such as altered heart rate and neuronal excitability have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that retain biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as tissue permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl moiety.
Nitration of benzamide: The benzamide core is nitrated to introduce nitro groups at the 3 and 5 positions.
Coupling reaction: The dioxidotetrahydrothiophenyl group is then coupled with the nitrated benzamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophenyl group.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound featuring the dioxidotetrahydrothiophenyl group, known for its activity as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A related compound with a methoxy group on the benzamide core.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide is unique due to the presence of both the dioxidotetrahydrothiophenyl group and the dinitrobenzamide core, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-10(2)8-16(12-3-4-26(24,25)9-12)15(19)11-5-13(17(20)21)7-14(6-11)18(22)23/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHVLBFPFMNFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.